Propyl laurate

説明

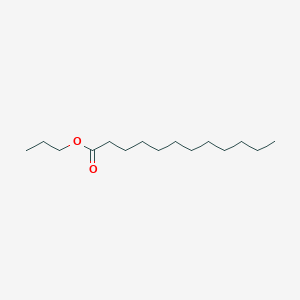

Structure

3D Structure

特性

IUPAC Name |

propyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBUKOLPOATXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190286 | |

| Record name | Propyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-78-5 | |

| Record name | Propyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3681-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propyl laurate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YV6DL6VEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl Laurate: A Comprehensive Technical Guide for Researchers

CAS Number: 3681-78-5 Molecular Formula: C₁₅H₃₀O₂

This technical guide provides an in-depth overview of propyl laurate, a fatty acid ester with significant applications in research and drug development. The document details its chemical and physical properties, synthesis protocols, and its role as a penetration enhancer in topical and transdermal drug delivery systems.

Chemical and Physical Properties

This compound, also known as propyl dodecanoate, is the ester of lauric acid and propanol. It is a colorless oily liquid at room temperature.[1][2] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 242.40 g/mol | [3][4][5][6][7] |

| CAS Number | 3681-78-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₃₀O₂ | [1][2][3][4][5][6][7] |

| Density | 0.86 g/mL at 25 °C | [6] |

| Boiling Point | 285.23 °C (estimate) | [5] |

| Melting Point | 4.2 °C (estimate) | [5] |

| Refractive Index | 1.4335 | [5] |

| LogP | 6.110 | [5] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of lauric acid with propanol or via transesterification reactions. Various catalytic methods, including enzymatic and chemical catalysis, have been employed to optimize reaction efficiency and yield.

Experimental Protocol 1: Enzymatic Synthesis via Transesterification

This protocol describes the synthesis of this compound from vinyl laurate and n-propanol using a lipase catalyst in a high-pressure reactor with supercritical carbon dioxide (SC-CO₂) as the solvent.[3][5]

Materials:

-

Vinyl laurate

-

n-Propanol

-

Immobilized lipase (e.g., PVA/CHI lipase)

-

Supercritical grade carbon dioxide

Equipment:

-

50 mL high-pressure reactor with pressure and temperature control

-

High-pressure liquid pump for CO₂

-

Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

-

Gas chromatography-mass spectrometry (GC-MS) for product confirmation

Procedure:

-

Add a predetermined amount of vinyl laurate and n-propanol to the high-pressure reactor.

-

Introduce a fixed amount of the immobilized lipase to the reactor to initiate the reaction.

-

Seal the reactor and integrate it into the SC-CO₂ high-pressure system.

-

Pump liquid CO₂ into the reactor at a controlled flow rate (e.g., 3.5 mL/min).

-

Set the desired reaction pressure and temperature as determined by response surface methodology (RSM) for a predetermined duration.

-

Upon completion, slowly release the SC-CO₂ pressure through a thermostatic limiter to collect the reaction products.

-

Analyze the products using GC-FID to determine the yield and conversion. The GC oven temperature program can be set to an initial temperature of 90°C for 4 minutes, followed by an increase to 240°C at a rate of 10°C/min.[3][5]

Experimental Protocol 2: High-Shear Mixing-Assisted Esterification

This method utilizes high-shear mixing (HSM) to intensify the esterification of lauric acid with propanol, catalyzed by sulfuric acid.[1]

Materials:

-

Lauric acid (LA)

-

1-Propanol

-

Sulfuric acid (catalyst)

Equipment:

-

High-shear mixer

-

Reaction vessel with temperature control

Procedure:

-

Carry out the liquid-phase esterification in a batch reactor.

-

Maintain the reaction temperature at 60°C.

-

Use an alcohol to lauric acid molar ratio of 13:1.

-

Add sulfuric acid as the catalyst at a concentration of 4.0 wt% relative to the amount of lauric acid.

-

Apply high-shear mixing at 500 rpm for a reaction time of 12 minutes.

-

Monitor the conversion of lauric acid by determining the acid value (AV) of the reaction mixture before and after the reaction using titration.[1]

Application in Drug Development: Penetration Enhancement

This compound and other fatty acid esters are utilized in topical and transdermal drug delivery systems as penetration enhancers.[8][9][10][11][12] These compounds facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin, which acts as a significant barrier.

The primary mechanism of action for fatty acid esters as penetration enhancers involves the disruption of the highly ordered lipid structure of the stratum corneum. This fluidization of the intercellular lipids decreases the barrier function of the skin, thereby increasing the permeation of the drug.

Below is a logical workflow illustrating the role of this compound in the development of a topical drug formulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. larodan.com [larodan.com]

- 3. This compound | 3681-78-5 [amp.chemicalbook.com]

- 4. Unexpected reaction profile observed in the synthesis of this compound when using Candida rugosa lipases immobilized in microemulsions based organogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 3681-78-5 [chemicalbook.com]

- 6. spinchem.com [spinchem.com]

- 7. This compound | C15H30O2 | CID 77255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Penetration enhancer - Wikipedia [en.wikipedia.org]

- 10. Selecting penetration enhancers, for transdermal delivery ⋅ Gattefossé [gattefosse.com]

- 11. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Propyl Laurate Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of propyl laurate in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both qualitative and quantitative data, alongside standardized experimental protocols for solubility determination.

This compound, the ester of lauric acid and propanol, is a fatty acid ester with applications in various industries, including cosmetics, food, and pharmaceuticals, where its solubility is a critical parameter for formulation and product performance.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the available qualitative and semi-quantitative information. It is generally understood that as a fatty acid ester, this compound exhibits good solubility in non-polar and moderately polar organic solvents and is sparingly soluble in highly polar solvents like water.

| Solvent/System | Chemical Class | Temperature (°C) | Solubility |

| Water | Protic, Polar | 25 | 0.1577 mg/L (estimated)[1] |

| Alcohol | Protic, Polar | Not Specified | Soluble[1] |

| Chloroform | Chlorinated Hydrocarbon | Not Specified | Slightly Soluble[2][3] |

| Methanol | Protic, Polar | Not Specified | Slightly Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Not Specified | 100 mg/mL[4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mixed | Not Specified | ≥ 5 mg/mL[4] |

| 10% DMSO, 90% Corn Oil | Mixed | Not Specified | ≥ 5 mg/mL[4] |

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for the application and formulation of this compound. The following section outlines a standard experimental protocol for determining the solubility of a liquid solute like this compound in a given solvent. This method, commonly known as the "shake-flask method," is a widely accepted technique for generating reliable solubility data.

Principle

An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, at which point the concentration of the solute in the solvent is at its maximum. The saturated solution is then carefully separated from the undissolved solute, and the concentration of the dissolved solute is quantified using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)

-

Internal standard (for GC analysis)

Procedure

-

Preparation of Solvent Mixtures: Add a known volume or weight of the selected solvent to a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound should be visible after initial mixing.

-

Equilibration: Securely seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow for the separation of the two phases. For mixtures where separation is slow, centrifugation at the controlled temperature can be employed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe. To ensure no undissolved this compound is collected, pass the sample through a syringe filter into a clean vial.

-

Sample Preparation for Analysis: Accurately dilute the collected saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Add a known concentration of an internal standard to both the calibration standards and the diluted samples to improve analytical precision.

-

Quantification: Analyze the prepared samples and a series of calibration standards of known this compound concentrations using GC-MS or GC-FID. The concentration of this compound in the diluted sample is determined from the calibration curve.

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

This guide provides a foundational understanding of this compound's solubility. For specific applications, it is highly recommended to perform experimental determinations under the precise conditions of interest.

References

An In-Depth Technical Guide to the Safety and Hazards of Propyl Laurate in the Laboratory

Introduction

Propyl laurate, also known as propyl dodecanoate, is the ester formed from lauric acid and propanol.[1][2] With the chemical formula C15H30O2, it is a fatty acid ester used in various research and development applications, including as a flavoring agent, in the synthesis of other organic compounds, and in studies of enzyme kinetics.[1][3][4] This technical guide provides a comprehensive overview of the known safety information and potential hazards associated with this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure its safe handling, storage, and disposal.

Physicochemical Properties

This compound is a colorless, oily liquid under standard conditions.[1][5][6] It is practically insoluble in water but soluble in organic solvents like alcohol.[5] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C15H30O2 | [3][6] |

| Molecular Weight | 242.40 g/mol | [3][6] |

| CAS Number | 3681-78-5 | [1][3][6] |

| Appearance | Colorless clear liquid/oil | [1][5][6] |

| Boiling Point | 290-291 °C at 760 mmHg | [5] |

| Melting Point | 4.2 °C (estimate) | [1][7] |

| Density | 0.86 g/mL at 25 °C | [1][7][8] |

| Vapor Pressure | 0.002 mmHg at 25 °C (estimate) | [5] |

| Refractive Index | 1.430 - 1.436 at 20 °C | [5] |

| Water Solubility | 0.1577 mg/L at 25 °C (estimate) | [5] |

| LogP (Octanol/Water) | 6.110 | [1][5][9] |

Fire and Explosion Hazards

While not highly flammable, this compound is a combustible liquid and presents fire hazards under specific conditions.

| Hazard Parameter | Value | Source |

| Flash Point | 130.00 °C (266.00 °F) Tag Closed Cup | [5] |

| Explosive Limits | No data available | |

| Autoignition Temperature | No data available |

Hazardous Combustion Products: In the event of a fire, thermal decomposition can produce hazardous gases and vapors, primarily carbon monoxide and carbon dioxide.

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[10] Water spray can be used to cool containers, but a direct water jet may spread the fire.

Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to hazardous decomposition products.

Toxicological Profile and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with the signal word "Warning".[1][2][7] The primary hazards are related to irritation and potential harm if swallowed.

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1][2][7]H315: Causes skin irritation.[1][2][7]H319: Causes serious eye irritation.[1][2][7]H335: May cause respiratory irritation.[1][2][7] |

| Precautionary Statements | P261: Avoid breathing mist/vapors/spray.[1][7]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1][7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Routes of Exposure and Health Effects:

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[1][2][7]

-

Skin Contact: Causes skin irritation.[1][2][7] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, resulting in redness, pain, and potential damage if not promptly addressed.[1][2][7]

-

Inhalation: May cause respiratory tract irritation.[1][2][7] Vapors or mists generated at elevated temperatures may be more irritating.

Laboratory Handling and Safety Protocols

A systematic approach to handling this compound is essential to minimize exposure and risk.

Engineering Controls & Personal Protective Equipment (PPE)

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or creating aerosols.[10] Eyewash stations and safety showers must be readily accessible.[11] The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment for handling this compound.

Storage and Handling

-

Store containers in a cool, dry, and well-ventilated area.[1][7]

-

Keep containers tightly sealed to prevent moisture contamination and evaporation.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

-

The recommended storage condition is room temperature.[1][6][7]

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate personnel from the area.[10] Remove all sources of ignition.[10] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[10][12]

Standardized Experimental Safety Protocols

While specific experimental safety studies on this compound are not widely published, its hazards are characterized using internationally recognized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD).

Flash Point Determination

The flash point of 130 °C was determined using the Tag Closed Cup (TCC) method.[5]

-

Methodology (General Principle - ASTM D56): A specified volume of the sample is placed in the cup of the tester and heated at a slow, constant rate. A small flame is systematically passed across the cup. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.

Skin Irritation/Corrosion Testing

The GHS classification "Causes skin irritation" (H315) is determined through standardized tests.

-

Methodology (General Principle - OECD TG 439, In Vitro Skin Irritation): This method uses a reconstructed human epidermis (RhE) model. The test chemical is applied topically to the tissue surface. Cell viability is then measured after a set exposure and post-treatment incubation period. A reduction in cell viability below a defined threshold indicates the substance is an irritant. This in vitro method is preferred to minimize animal testing.

Eye Irritation Testing

The classification "Causes serious eye irritation" (H319) is similarly based on standard protocols.

-

Methodology (General Principle - OECD TG 437, Bovine Corneal Opacity and Permeability Test): This in vitro method uses corneas isolated from cattle eyes. The test chemical is applied to the epithelial surface of the cornea. The endpoints measured are corneal opacity (light scattering) and permeability (passage of sodium fluorescein dye). These values are used in a regression formula to calculate an in vitro irritancy score, which predicts the potential for eye irritation.

The following diagram illustrates a logical workflow for assessing the safety of a chemical like this compound in a research setting.

Caption: A general workflow for chemical safety assessment in the laboratory.

Conclusion

This compound is a combustible liquid that poses moderate health hazards, including harm if swallowed and irritation to the skin, eyes, and respiratory system. While acute toxicity data is limited, the available GHS classification provides a clear framework for safe handling. Adherence to standard laboratory safety practices, including the use of appropriate engineering controls, personal protective equipment, and proper storage and disposal procedures, is critical for mitigating risks. Researchers must consult the most current Safety Data Sheet (SDS) and follow established institutional protocols when working with this compound.

References

- 1. This compound | 3681-78-5 [amp.chemicalbook.com]

- 2. This compound | 3681-78-5 [chemicalbook.com]

- 3. This compound | C15H30O2 | CID 77255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unexpected reaction profile observed in the synthesis of this compound when using Candida rugosa lipases immobilized in microemulsions based organogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 3681-78-5 [thegoodscentscompany.com]

- 6. larodan.com [larodan.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. CAS NO. 3681-78-5 | this compound | C15H30O2 [localpharmaguide.com]

- 9. This compound [stenutz.eu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide to the Physicochemical Properties of Propyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of propyl laurate, with a focus on its melting and boiling points. The information is presented to support research and development activities where this fatty acid ester is utilized.

Physicochemical Data of this compound

This compound, also known as propyl dodecanoate, is the ester formed from the condensation of lauric acid and propanol. It is a colorless liquid at room temperature and sees use in the flavor and fragrance industry.[1][2] For applications in research and drug development, a precise understanding of its physical properties is crucial. The table below summarizes key quantitative data for this compound.

| Property | Value | Conditions |

| Melting Point | 4.2°C (estimate) | |

| Boiling Point | 285.23°C to 291.00°C | @ 760.00 mm Hg |

| Density | 0.86 g/mL | @ 25 °C |

| Refractive Index | 1.43000 to 1.43600 | @ 20.00 °C |

| Molecular Weight | 242.40 g/mol | |

| Molecular Formula | C15H30O2 |

Data compiled from multiple sources.[1][3][4][5]

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The methodologies described below are standard procedures in organic chemistry laboratories.

2.1. Melting Point Determination using a Capillary Method (e.g., Mel-Temp Apparatus)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow range.[6] Impurities typically depress the melting point and broaden the melting range.[6]

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp, adjacent to a thermometer or temperature probe.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Determination: The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically sharp (0.5-1.0°C).[6]

2.2. Boiling Point Determination using the Thiele Tube Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small quantity of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and immersed in a heat-stable oil bath, such as a Thiele tube, which is designed to ensure uniform heating.

-

Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Determination: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.

References

- 1. This compound, 3681-78-5 [thegoodscentscompany.com]

- 2. larodan.com [larodan.com]

- 3. This compound | 3681-78-5 [amp.chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. CAS NO. 3681-78-5 | this compound | C15H30O2 [localpharmaguide.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

Propyl Laurate: A Technical Guide to Density and Refractive Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of propyl laurate, specifically its density and refractive index. The information is curated for professionals in research, scientific, and pharmaceutical development fields, offering precise data and methodologies for accurate application and analysis.

Core Physical Properties

This compound, also known as propyl dodecanoate, is the ester of propyl alcohol and lauric acid.[1][2] Its chemical formula is C15H30O2, and it has a molecular weight of 242.4 g/mol .[1] It exists as a colorless oil at room temperature.

Quantitative Data Summary

The density and refractive index are critical parameters for quality control, formulation development, and material characterization. The following table summarizes the key quantitative data for this compound.

| Property | Value | Conditions |

| Density | 0.86 g/mL | at 25 °C[3][4][5][6] |

| 0.85900 to 0.86500 g/mL | at 25.00 °C[7] | |

| 0.862 g/mL | Not specified | |

| Refractive Index | 1.4335 | Not specified[3][8] |

| 1.43000 to 1.43600 | at 20.00 °C[7] | |

| 1.434 | Not specified |

Experimental Protocols

Accurate determination of density and refractive index relies on standardized experimental protocols. Below are detailed methodologies for these measurements.

Density Determination

The density of liquid esters like this compound is most commonly determined using the gravimetric buoyancy method, which is based on Archimedes' principle.

Method: Gravimetric Buoyancy Technique

-

Apparatus : An analytical balance equipped with a density kit, including a plummet (sinker) of a known volume and a temperature-controlled liquid bath.

-

Procedure :

-

Calibrate the analytical balance.

-

Measure the weight of the plummet in air.

-

Submerge the plummet in the this compound sample, ensuring it is fully immersed and free of air bubbles. The sample should be maintained at a constant temperature (e.g., 25 °C).

-

Measure the apparent weight of the plummet while submerged in the this compound.

-

-

Calculation : The density of the liquid is calculated using the following formula:

Density (ρ) = (Weight of plummet in air - Apparent weight of plummet in liquid) / Volume of the plummet

An alternative method involves the use of a pycnometer, a glass flask with a precise volume. The flask is weighed empty, then filled with the liquid and weighed again to determine the mass of a known volume of the liquid.

Refractive Index Measurement

The refractive index of a liquid is typically measured using a refractometer. Modern digital refractometers offer high precision and ease of use.

Method: Digital Refractometry

-

Apparatus : A digital refractometer with a temperature-controlled prism.

-

Procedure :

-

Calibrate the refractometer using a standard of known refractive index, such as distilled water.

-

Ensure the prism surface is clean and dry.

-

Apply a small sample of this compound to the prism.

-

Allow the sample to equilibrate to the set temperature (e.g., 20 °C).

-

Initiate the measurement. The instrument will automatically determine and display the refractive index.

-

-

Principle : The refractometer measures the angle of refraction or the critical angle of total internal reflection of light as it passes from the prism into the liquid sample. This angle is directly related to the refractive index of the liquid.

Logical Relationships and Workflows

While this compound is not typically associated with specific biological signaling pathways, its synthesis is a well-defined process that can be visualized. The enzymatic synthesis of this compound is a common application, particularly in the food and fragrance industries.

Caption: Enzymatic Synthesis of this compound.

References

- 1. larodan.com [larodan.com]

- 2. This compound, 3681-78-5 [thegoodscentscompany.com]

- 3. mt.com [mt.com]

- 4. digicollections.net [digicollections.net]

- 5. researchgate.net [researchgate.net]

- 6. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 7. Hydrophilic and lipophilic characteristics of non-fatty acid moieties: significant factors affecting antibacterial activity of lauric acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 3681-78-5 [amp.chemicalbook.com]

The Natural Occurrence of Propyl Dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propyl dodecanoate, a fatty acid ester, is a naturally occurring compound found in both the plant and animal kingdoms. This technical guide provides an in-depth overview of its presence in nature, focusing on quantitative data, biosynthetic pathways, and the experimental methodologies used for its study. This information is crucial for researchers in fields such as chemical ecology, natural product chemistry, and drug development, where understanding the origin and function of such biomolecules is paramount.

Natural Distribution and Quantitative Analysis

Propyl dodecanoate has been identified as a significant volatile compound in various organisms, playing roles in chemical communication and flavor profiles. Its presence has been confirmed in insects and plants, with quantitative data available for some species.

In the Animal Kingdom: An Insect Pheromone

Propyl dodecanoate is a known component of insect pheromones, chemical signals used for communication between individuals of the same species. Specifically, an isomer, 2-propyl dodecanoate, has been identified as a minor component of the aggregation pheromone of the male powder-post beetle, Lyctus africanus.[1][2] Aggregation pheromones attract both sexes to a particular location for purposes such as mating and habitat selection.[1]

The quantitative analysis of the pheromone blend in male Lyctus africanus beetles revealed the concentration of 2-propyl dodecanoate to be 15.1 ± 4.9 ng per beetle.[1] While this is a minor compound compared to the major pheromone component, 3-pentyl dodecanoate, it contributes to the overall synergistic effect of the pheromone blend.[1] The quantity of this minor component was also observed to increase after mating.[2]

| Organism | Compound | Source | Concentration |

| Lyctus africanus (Powder-post beetle) | 2-Propyl dodecanoate | Male beetle extract | 15.1 ± 4.9 ng / beetle[1] |

In the Plant Kingdom: A Flavor Component

Propyl dodecanoate has been reported as a volatile component in the fruit of the mango, Mangifera indica.[3] The complex aroma of mangoes is attributed to a diverse array of volatile organic compounds, including esters, terpenes, and aldehydes.[4][5] While the presence of propyl dodecanoate is noted, specific quantitative data on its concentration in various mango cultivars remains to be extensively documented in the available literature. The composition and concentration of volatile compounds in mangoes can be influenced by factors such as the cultivar, stage of ripeness, and storage conditions.[5][6]

Biosynthesis of Propyl Dodecanoate

The biosynthesis of propyl dodecanoate originates from the well-established fatty acid synthesis pathway, which is highly conserved across both plants and insects. The process involves the formation of the dodecanoic acid backbone followed by an esterification step.

Fatty Acid Synthesis: The Precursor Backbone

The initial step in the biosynthesis is the de novo synthesis of fatty acids.[7][8] This process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase.[9][10] A multi-enzyme complex, fatty acid synthase (FAS), then iteratively adds two-carbon units from malonyl-ACP to a growing acyl chain.[7][8] In plants, this process primarily occurs in the plastids.[9] For the synthesis of dodecanoic acid (a C12 fatty acid), the chain elongation process is terminated after five cycles.

Esterification: The Final Step

The final step in the biosynthesis of propyl dodecanoate is the esterification of dodecanoic acid with propanol. In biological systems, this reaction is typically catalyzed by an acyltransferase or an esterase. The dodecanoic acid is first activated to its coenzyme A thioester, dodecanoyl-CoA. An alcohol acyltransferase then catalyzes the transfer of the dodecanoyl group from dodecanoyl-CoA to propanol, forming propyl dodecanoate and releasing coenzyme A. While the general mechanism of fatty acid ester formation is understood, the specific enzymes responsible for the synthesis of propyl dodecanoate in Mangifera indica and Lyctus africanus have not yet been fully characterized.

Experimental Protocols

The identification and quantification of propyl dodecanoate from natural sources rely on established analytical chemistry techniques. The general workflow involves extraction of the compound from the biological matrix, followed by separation and detection, typically using gas chromatography-mass spectrometry (GC-MS).

Extraction of Propyl Dodecanoate

From Insect Samples (e.g., Lyctus africanus)

A common method for extracting pheromones from insects involves solvent extraction of the whole body or specific glands.[11]

-

Sample Collection: Individual male beetles are collected.

-

Extraction: Each beetle is immersed in a small volume (e.g., 10 µL) of a non-polar solvent like hexane for a short duration (e.g., 5 minutes).[1] This minimizes the extraction of non-volatile compounds.

-

Sample Preparation for Analysis: The hexane extract is then directly analyzed by GC-MS.

From Plant Material (e.g., Mangifera indica fruit)

The extraction of volatile compounds from fruits can be achieved through various methods, including simultaneous distillation-extraction (SDE), solid-phase microextraction (SPME), and solvent extraction.[5][12][13]

-

Sample Preparation: The fruit pulp is homogenized.

-

Extraction (Solvent Extraction): The homogenized pulp is extracted with a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and dichloromethane).

-

Concentration: The solvent is carefully evaporated to concentrate the volatile extract.

-

Purification (Optional): The crude extract may be further purified using techniques like column chromatography to isolate fractions containing esters.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like propyl dodecanoate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating the components of the extract.

-

GC Conditions:

-

Injector: Splitless or split injection is used, depending on the sample concentration. The injector temperature is typically set high enough to ensure complete volatilization of the analytes (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range that includes the molecular ion and characteristic fragment ions of propyl dodecanoate.

-

-

Identification: Propyl dodecanoate is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of propyl dodecanoate will show a characteristic fragmentation pattern.

-

Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of propyl dodecanoate of known concentrations. The peak area of propyl dodecanoate in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve.[1][2] An internal standard can be used to improve the accuracy and precision of the quantification.

References

- 1. Identification of Esters as Novel Aggregation Pheromone Components Produced by the Male Powder-Post Beetle, Lyctus africanus Lesne (Coleoptera: Lyctinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nontargeted Metabolite Profiling of the Most Prominent Indian Mango (Mangifera indica L.) Cultivars Using Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A REVIEW OF MANGO FRUIT AROMA VOLATILE COMPOUNDS - STATE OF THE ART RESEARCH | International Society for Horticultural Science [ishs.org]

- 6. Evolution of bioactive compounds of three mango cultivars (Mangifera indica L.) at different maturation stages analyzed by HPLC-DAD-q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. researchgate.net [researchgate.net]

- 11. Insect pheromones - Wikipedia [en.wikipedia.org]

- 12. essencejournal.com [essencejournal.com]

- 13. pubs.acs.org [pubs.acs.org]

Propyl Laurate: A Comprehensive Guide to its Spectral Data (NMR, GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) spectral data of propyl laurate. The information presented herein is intended to support research, development, and quality control activities where the characterization of this fatty acid ester is crucial.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data obtained for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) in Hz |

| 4.01 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ | 6.7 |

| 2.28 | Triplet | 2H | -CO-CH₂ -CH₂- | 7.5 |

| 1.65 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ | 7.4 |

| 1.61 | Quintet | 2H | -CO-CH₂-CH₂ - | 7.3 |

| 1.26 | Multiplet | 16H | -(CH₂ )₈- | |

| 0.93 | Triplet | 3H | -O-CH₂-CH₂-CH₃ | 7.4 |

| 0.88 | Triplet | 3H | -CH₂-CH₃ | 7.0 |

Table 2: ¹³C NMR Spectral Data[1]

| Chemical Shift (ppm) | Assignment |

| 173.9 | C=O |

| 66.0 | -O-C H₂- |

| 34.4 | -CO-C H₂- |

| 31.9 | -C H₂-CH₃ (laurate chain) |

| 29.6 | -(C H₂)n- |

| 29.4 | -(C H₂)n- |

| 29.3 | -(C H₂)n- |

| 29.2 | -(C H₂)n- |

| 25.0 | -CO-CH₂-C H₂- |

| 22.7 | -C H₂-CH₃ |

| 22.2 | -O-CH₂-C H₂- |

| 14.1 | -C H₃ (laurate chain) |

| 10.5 | -O-CH₂-CH₂-C H₃ |

Table 3: GC-MS Spectral Data[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 61 | 99.99 |

| 43 | 96.12 |

| 41 | 65.05 |

| 60 | 54.48 |

| 73 | 41.80 |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and GC-MS spectra of this compound, based on established practices for fatty acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-15 ppm

-

Temperature: 298 K

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

Gas Chromatography-Mass Spectrometry (GC-MS)[3]

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).

2. GC-MS System and Conditions:

-

Gas Chromatograph: Perkin-Elmer Clarus-400 GC or equivalent.[1]

-

Mass Spectrometer: Shimadzu QP-2010 mass spectrometer or equivalent.[1]

-

Column: Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: 40-400 amu.

Visualizations

Experimental Workflow for Spectral Analysis

References

What are the primary uses of propyl laurate in research

Introduction: Propyl laurate, the ester of propanol and lauric acid, is a versatile compound with emerging applications across various research domains. Its chemical properties, particularly its lipophilicity and phase change characteristics, make it a subject of interest in drug delivery, material science, and as a synthetic building block. This technical guide provides an in-depth overview of the primary research uses of this compound, complete with experimental protocols, quantitative data, and logical diagrams to support researchers, scientists, and drug development professionals in their work.

Core Applications in Research

This compound's utility in research can be broadly categorized into three main areas:

-

Drug Delivery: As a penetration enhancer in topical and transdermal formulations.

-

Material Science: As a phase change material (PCM) for thermal energy storage.

-

Chemical Synthesis: As a reagent and building block in organic synthesis, particularly through enzymatic reactions.

This compound in Drug Delivery: A Penetration Enhancer

Fatty acid esters, including this compound, are recognized for their ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum. While specific quantitative data for this compound is limited in publicly available literature, the enhancement effects of related fatty acids and their esters are well-documented and provide a strong basis for its application. The mechanism of action is generally attributed to the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug diffusion.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol outlines a general method for evaluating the penetration-enhancing effect of this compound on a model drug using a Franz diffusion cell apparatus.

Objective: To quantify the effect of this compound on the in vitro percutaneous absorption of a model drug.

Materials:

-

This compound

-

Model drug (e.g., ketoprofen, ibuprofen)

-

Excised skin (e.g., porcine, rat, or human cadaver skin)

-

Franz diffusion cells

-

Phosphate buffered saline (PBS), pH 7.4

-

Ethanol

-

High-performance liquid chromatography (HPLC) system

Methodology:

-

Skin Preparation: Excised full-thickness abdominal skin is carefully prepared, ensuring the removal of subcutaneous fat and connective tissues. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Formulation Preparation: A gel or solution of the model drug is prepared with and without a specified concentration of this compound (e.g., 1%, 5%, 10% w/w). A control formulation without this compound is also prepared.

-

Permeation Study: The receptor compartment of the Franz diffusion cell is filled with PBS (pH 7.4) and maintained at 32°C ± 0.5°C with constant stirring. A known quantity of the formulation is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from the receptor compartment and replaced with an equal volume of fresh PBS to maintain sink conditions.

-

Analysis: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated using the following formula:

ER = Jss (with enhancer) / Jss (without enhancer)

Data Presentation

| Enhancer Concentration (% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |

| 0 (Control) | 5.2 ± 0.8 | 1.0 |

| 1 | 12.6 ± 1.5 | 2.4 |

| 5 | 28.9 ± 2.1 | 5.6 |

| 10 | 45.3 ± 3.4 | 8.7 |

Logical Workflow for Penetration Enhancement Studies

Caption: Workflow for in vitro skin permeation studies.

This compound in Material Science: A Phase Change Material

This compound, as a fatty acid ester, has potential as an organic phase change material (PCM). PCMs are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This property makes them suitable for thermal energy storage applications. While extensive data specifically for this compound is not available, data for a closely related compound, propyl palmitate, provides insight into its potential thermophysical properties.[1][2]

Data Presentation: Thermophysical Properties

The following table presents the thermophysical properties of propyl palmitate, which can be considered indicative of the properties of this compound.

| Property | Value | Reference |

| Phase Transition Temperature | 18.3 °C | [1] |

| Latent Heat of Fusion | 168.3 J/g | [1] |

| Thermal Conductivity (Solid) | 0.20 W/(m·K) | [2] |

Experimental Protocol: Characterization of Thermophysical Properties

This protocol describes the methodology for determining the key thermophysical properties of a PCM like this compound.

Objective: To determine the phase transition temperature and latent heat of fusion of this compound.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument. The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transition.

-

Data Acquisition: The DSC instrument measures the heat flow to or from the sample relative to the reference as a function of temperature.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of melting and crystallization, as well as the latent heat of fusion (calculated from the area of the melting peak).

Logical Diagram of PCM Characterization

Caption: Workflow for DSC characterization of PCMs.

This compound in Chemical Synthesis

This compound is often synthesized in research settings to study enzymatic reactions, particularly those catalyzed by lipases. This serves as a model reaction for the esterification of fatty acids.

Experimental Protocol: Enzymatic Synthesis of this compound[3]

This protocol details the lipase-catalyzed esterification of lauric acid and 1-propanol.

Objective: To synthesize this compound using an immobilized lipase catalyst and monitor the reaction progress.

Materials:

-

Lauric acid

-

1-Propanol

-

Immobilized lipase (e.g., from Candida antarctica)

-

Heptane

-

Internal standard (e.g., tetradecane)

-

Gas Chromatography with Flame Ionization Detection (GC-FID) system

Methodology:

-

Reaction Setup: A substrate solution is prepared by mixing lauric acid (e.g., 84.1 g), 1-propanol (e.g., 31.5 mL), and a small amount of water (e.g., 3.36 mL) in a reaction vessel. The solution is preheated to the desired reaction temperature (e.g., 60 °C).

-

Enzyme Addition: A known amount of immobilized lipase is added to the preheated substrate solution.

-

Reaction: The reaction mixture is stirred at a constant speed (e.g., 500 rpm) and maintained at the set temperature.

-

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Sample Preparation for Analysis: The collected samples are diluted (e.g., 1:50) in heptane containing an internal standard.

-

GC-FID Analysis: The diluted samples are analyzed by GC-FID to determine the concentration of this compound.

-

Data Analysis: The formation of this compound over time is plotted to determine the reaction rate and conversion.

Data Presentation: Enzymatic Synthesis Parameters

| Parameter | Value | Reference |

| Substrate 1 | Lauric Acid (84.1 g) | [3] |

| Substrate 2 | 1-Propanol (31.5 mL) | [3] |

| Catalyst | Immobilized Lipase | [3] |

| Temperature | 60 °C | [3] |

| Stirring Speed | 500 rpm | [3] |

| Analysis Method | GC-FID | [3] |

Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

This compound is a compound with significant potential in various research fields. Its role as a penetration enhancer in drug delivery, its application as a phase change material in thermal energy storage, and its use as a model compound for studying enzymatic esterification highlight its versatility. This guide provides a foundational understanding of its primary research uses, supported by detailed experimental protocols and data presentation formats, to aid researchers in designing and executing their studies. Further research is warranted to fully elucidate the quantitative aspects of its performance in these applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Propyl Laurate

Introduction

Propyl laurate, the ester of lauric acid and propanol, is a valuable compound with applications in the flavor, fragrance, and cosmetic industries. This document provides detailed protocols for the synthesis of this compound via two primary methods: acid-catalyzed esterification and enzyme-catalyzed esterification. These methods offer researchers and drug development professionals distinct advantages, with chemical synthesis providing a cost-effective route to large-scale production and enzymatic synthesis offering a milder, more selective, and environmentally benign alternative.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported syntheses of this compound, providing a comparative overview of reaction conditions and outcomes.

| Catalyst Type | Catalyst | Reactant Molar Ratio (Propanol:Lauric Acid) | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |

| Chemical | Sulfuric Acid | 13:1 | 60 | 12 min | 88.2 - 93.6% Conversion | [1] |

| Enzymatic | LipS (Metagenome-derived) | 1:1 (20 mmol each) | 70 | 48 h | Specific activity of 0.12 U/mg | [2] |

| Enzymatic | CalB (Candida antarctica lipase B) | 1:1 (20 mmol each) | 70 | 48 h | Specific activity of 0.35 U/mg | [2] |

| Enzymatic | Immobilized Lipases (Screen) | Not specified | 60 | Not specified | Varied by enzyme | [3] |

| Enzymatic | Novozym 435® | Not specified | 40-50 | Not specified | Up to 75% Conversion | [4] |

| Enzymatic | Immobilized Thermomyces lanuginosus lipase | Not specified | 50 | Not specified | Up to 78.4% Conversion | [4] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Sulfuric Acid

This protocol describes a method for the chemical synthesis of this compound using sulfuric acid as a catalyst.[1][5][6]

Materials:

-

Lauric acid

-

1-Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve lauric acid in an excess of 1-propanol (e.g., a 1:13 molar ratio).[1]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 60°C) with continuous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A reaction time of several hours is typical for Fischer esterifications, though high-shear mixing may significantly reduce this time.[1]

-

Work-up: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

-

Solvent Extraction: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Protocol 2: Enzyme-Catalyzed Esterification using Immobilized Lipase

This protocol outlines a greener, enzymatic approach to this compound synthesis using an immobilized lipase.[2][3]

Materials:

-

Lauric acid

-

1-Propanol

-

Immobilized lipase (e.g., Novozym 435® from Candida antarctica or immobilized lipase from Thermomyces lanuginosus)[3][4]

-

Solvent (optional, e.g., heptane, or solvent-free)

-

Incubator shaker or reaction vessel with temperature control and stirring

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine lauric acid and 1-propanol. A solvent may be used, or the reaction can be run under solvent-free conditions.[2]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and the scale of the reaction.

-

Incubation: Place the reaction vessel in an incubator shaker or a temperature-controlled stirrer and maintain the desired temperature (e.g., 60-70°C).[2][3]

-

Reaction Monitoring: Monitor the formation of this compound over time using an appropriate analytical technique such as GC.

-

Enzyme Recovery: Once the reaction has reached the desired conversion, the immobilized enzyme can be recovered by simple filtration. The recovered enzyme can often be washed and reused for subsequent batches.

-

Product Isolation: The filtrate, containing the this compound, unreacted substrates, and any solvent, can be further processed. If a solvent was used, it can be removed under reduced pressure.

-

Purification: The resulting product can be purified, if necessary, by vacuum distillation or chromatography.

Visualizations

Chemical Reaction Pathway

Caption: Figure 1: Fischer Esterification of Lauric Acid and Propanol.

Experimental Workflow

Caption: Figure 2: General Experimental Workflow for this compound Synthesis.

References

Application Note: Enzymatic Synthesis of Propyl Laurate Using Lipase

Introduction

Propyl laurate is a fatty acid ester with applications in the cosmetic, food, and pharmaceutical industries as an emollient, flavoring agent, and solvent.[1][2] The enzymatic synthesis of this compound via lipase-catalyzed esterification of lauric acid and 1-propanol presents a green and sustainable alternative to traditional chemical methods. Lipases, particularly immobilized forms, offer high selectivity, operate under mild reaction conditions, and can be reused, making the process economically and environmentally attractive.[3][4] This document provides an overview of the key parameters, a summary of quantitative data from various studies, and detailed protocols for the synthesis and analysis of this compound.

The reaction kinetics for lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, which may include substrate inhibition.[5][6][7] The efficiency of the synthesis is influenced by several factors, including the source of the lipase, temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent or water.[1][3][4] Optimization of these parameters is crucial for achieving high conversion rates and product yields.[1] For instance, temperatures are generally maintained between 40°C and 60°C, as higher temperatures can lead to enzyme denaturation.[3]

Quantitative Data Summary

The following table summarizes various reaction conditions and outcomes for the enzymatic synthesis of laurate esters, providing a comparative overview for process development.

| Lipase Source (Form) | Acyl Donor | Alcohol | Temp (°C) | Substrate Molar Ratio (Alcohol:Acid) | Reaction Time | Conversion / Yield | Reference |

| Candida antarctica Lipase B (Immobilized) | Lauric Acid | 1-Propanol | 55 | - | - | - | [8] |

| Candida antarctica Lipase B (Immobilized) | Benzoic Acid | n-Propanol | 40 | 2:1 | 40 min | 96.1% Conversion | [9] |

| Rhizomucor miehei (Lipozyme IM-77) | Lauric Acid | Hexanol | 47.5 | 1.5:1 | 74.8 min | 92.2% Molar Conversion | [1] |

| Rhizomucor miehei (Lipozyme IM-77) | Lauric Acid | Hexanol | 58.2 | - | 40.6 min | ~70% Molar Conversion | [2] |

| Fermase CALB™ 10000 (Immobilized) | Lauric Acid | Ethanol | 60 | - | 4 h | 92.46% Conversion | [6] |

| Rhizopus oryzae (Immobilized on SiO2-HEC) | Lauric Acid | Isoamyl Alcohol | 45 | 1:1 | 72 h | High Performance | [10] |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound by lipase follows a specific enzymatic mechanism and a structured experimental workflow from preparation to analysis.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.

Caption: Overall experimental workflow from materials to data analysis.

Experimental Protocols

Protocol 1: General Procedure for Lipase Immobilization by Physical Adsorption

This protocol describes a general method for immobilizing lipase onto a solid support, such as Celite or silica, which enhances enzyme stability and reusability.[8][11]

Materials:

-

Lipase (e.g., from Candida antarctica, Candida rugosa)

-

Support material (e.g., Celite, macroporous silica)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Hexane or other suitable organic solvent

-

Beaker or flask

-

Magnetic stirrer or orbital shaker

-

Filtration apparatus (e.g., Büchner funnel)

-

Oven or vacuum desiccator

Procedure:

-

Support Preparation: Activate the support material by washing it with distilled water and then drying it in an oven at 100-120°C for at least 4 hours to remove moisture.

-

Enzyme Solution: Prepare a solution of the lipase in a cold phosphate buffer (e.g., 1-5 mg/mL). Centrifuge or filter the solution to remove any insoluble particles.

-

Immobilization: Add the prepared support material to the lipase solution in a flask. The ratio of support to enzyme solution can vary, but a common starting point is 1:10 (w/v).

-

Incubation: Gently agitate the mixture on a magnetic stirrer or orbital shaker at a low temperature (e.g., 4°C) for a specified period (typically 2-24 hours) to allow for protein adsorption.

-

Washing: After incubation, separate the immobilized enzyme from the solution by filtration. Wash the support several times with cold buffer to remove any loosely bound or unbound enzyme.

-

Drying: Wash the immobilized enzyme with a solvent like hexane to remove excess water. Dry the final preparation in a vacuum desiccator or at a low temperature until a constant weight is achieved.

-

Storage: Store the dried immobilized lipase at 4°C until use.[12]

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the solvent-free esterification of lauric acid and 1-propanol using immobilized lipase.

Materials:

-

Immobilized lipase (from Protocol 1 or commercial source, e.g., Novozym 435)

-

Lauric acid

-

1-propanol (n-propanol)

-

Molecular sieves (3Å or 4Å, optional, for water removal)

-

Screw-capped vials or a temperature-controlled reactor

-

Orbital shaker or magnetic stirrer with heating

Procedure:

-

Substrate Preparation: In a screw-capped vial, combine lauric acid and 1-propanol.[8] A common molar ratio to start with is 1:1 or with a slight excess of the alcohol. For example, add 1.2 g of lauric acid and 0.36 g of 1-propanol.[8]

-

Reaction Setup: Place the vial in an orbital shaker or on a heating magnetic stirrer and heat the mixture to the desired reaction temperature (e.g., 55-60°C) to melt the lauric acid.[8][13]

-

Enzyme Addition: Once the lauric acid is melted and the temperature is stable, add the immobilized lipase. The enzyme loading is typically between 5-10% of the total substrate weight. If using molecular sieves to remove the water by-product, add them at this stage.

-

Reaction: Seal the vial and maintain the reaction at the set temperature with constant agitation (e.g., 250 rpm).[8]

-

Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture for analysis.[13]

-

Reaction Termination: To stop the reaction in the collected sample, immediately dilute it in a suitable solvent (e.g., hexane) and/or remove the immobilized enzyme by centrifugation or filtration.

Protocol 3: Monitoring Reaction by Gas Chromatography (GC-FID)

This protocol outlines the quantification of this compound formation using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Materials & Equipment:

-

Hexane or Heptane (HPLC or GC grade)

-

Internal Standard (IS), e.g., Tetradecane or Dodecane

-

Microsyringes

-

GC vials

-

Centrifuge

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-5, HP-5MS, or similar)

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of pure this compound in hexane.

-

Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

-

Add a fixed amount of the internal standard solution to each calibration standard.

-

Inject the standards into the GC and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound.

-

-

Sample Preparation:

-

Take the collected aliquot (e.g., 100 µL) from the enzymatic reaction.

-

Dilute the sample in a known volume of hexane (e.g., 1:50 in a vial containing 4.9 mL of hexane).[13]

-

Add a fixed amount of the internal standard solution to the diluted sample.

-

If the sample contains suspended enzyme particles, centrifuge the vial and use the supernatant for analysis.

-

-

GC Analysis:

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 280°C

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Injection Volume: 1 µL

-

-

Inject the prepared sample into the GC.

-

-

Quantification:

-

Identify the peaks for 1-propanol, lauric acid, this compound, and the internal standard based on their retention times from the standard injections.

-

Integrate the peak areas.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Determine the concentration of this compound in the sample using the standard curve.

-

Calculate the percent conversion of lauric acid to this compound based on the initial concentration of lauric acid.

-

References

- 1. Optimal lipase-catalyzed formation of hexyl laurate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Optimal formation of hexyl laurate by Lipozyme IM-77 in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Free Lipase Catalysed Synthesis of Ethyl Laurate: Optimization and Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immobilization of Lipases Using Poly(vinyl) Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Immobilized Lipase in Non-Aqueous Systems by Hydrophobic Poly-DL-Tryptophan Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spinchem.com [spinchem.com]

Application Note: High-Shear Mixing for Enhanced Propyl Laurate Esterification

Introduction

Propyl laurate, an ester widely used in the cosmetics, food, and pharmaceutical industries, is synthesized through the esterification of lauric acid with propanol. Traditional batch processes for this synthesis can be limited by long reaction times and mass transfer limitations. High-shear mixing (HSM) emerges as a process intensification technology that significantly enhances the esterification reaction by improving the dispersion of reactants and catalysts, leading to increased contact and reduced reaction times.[1][2][3] This application note details the use of high-shear mixing to accelerate the production of this compound.

High-shear mixers work by creating intense mechanical and hydraulic forces that break down droplets and particles, leading to extremely fine dispersions and emulsions.[4] This enhanced mixing overcomes mass transfer limitations inherent in conventional stirred-tank reactors, thereby accelerating the reaction rate.[1][2] In the context of this compound synthesis, HSM efficiently disperses the alcohol and catalyst within the lauric acid, leading to a significant reduction in the time required to achieve high conversion rates.[1][2][3]

Key Advantages of High-Shear Mixing in Esterification:

-

Reduced Reaction Time: HSM can drastically cut down the reaction time required to reach high conversions of lauric acid.[1][2][3]

-

Increased Efficiency: The technology compensates for the negative dilution effect of water produced during the reaction, making the overall process more efficient.[1][2][3]

-

Enhanced Mass Transfer: The intimate contact between reactants and catalyst facilitated by high-shear mixing overcomes mass transfer limitations.[1][2]

-

Process Intensification: HSM represents a sustainable alternative for producing various chemical intermediaries and products.[1][5]

Experimental Summary

Research has demonstrated that the high-shear mixing-assisted esterification of lauric acid with propanol, catalyzed by sulfuric acid, can achieve high conversion in a remarkably short time. The following table summarizes the key experimental parameters and results for the synthesis of this compound using this method.

| Parameter | Value | Reference |

| Reactants | Lauric Acid, Propanol | [1][6] |

| Catalyst | Sulfuric Acid | [1][2][3][6] |

| High-Shear Mixer | ROSS HSM-100 LCI | [1][6] |

| Temperature | 60 °C | [1][2][3][6] |

| Alcohol/Lauric Acid Molar Ratio | 13:1 | [1][2][3][6] |

| Catalyst Concentration | 4.0 wt % (relative to lauric acid) | [1][6] |

| Mixing Speed | 500 rpm | [1][2][3][6] |

| Reaction Time | 12 minutes | [1][2][3][6] |

| Lauric Acid Conversion | 90.7 (±5.0) % | [1][6] |

Experimental Protocol: High-Shear Assisted Esterification of Lauric Acid with Propanol

This protocol outlines the procedure for the synthesis of this compound using a high-shear mixer.

Materials:

-

Lauric Acid (LA)

-

Propanol

-

Sulfuric Acid (H₂SO₄), concentrated

-

High-Shear Mixer (e.g., ROSS HSM-100 LCI with a slotted stator head)

-

Reaction vessel

-

Heating system with temperature control

-

Magnetic stirrer (optional, for initial heating)

Procedure:

-